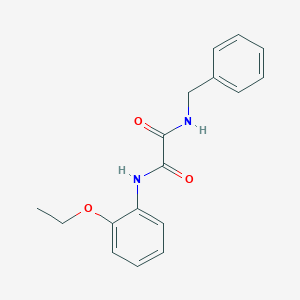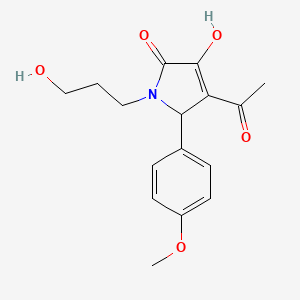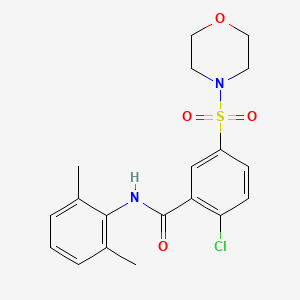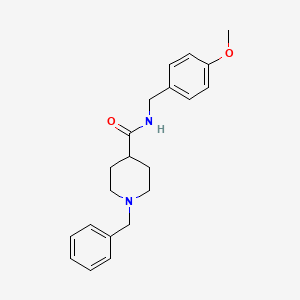
5-sec-butyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-sec-butyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that has been widely studied in the field of scientific research. It is commonly referred to as BHIM, and it has been found to have a range of potential applications in various areas of study.
Mécanisme D'action
BHIM exerts its effects through a number of different mechanisms. It has been found to act as a scavenger of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. BHIM has also been found to inhibit the formation of AGEs, which are involved in the development of diabetic complications. In addition, BHIM has been found to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
BHIM has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). BHIM has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. In addition, BHIM has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
BHIM has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. BHIM is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, BHIM has some limitations, including its relatively low solubility in water and its potential to interfere with some biochemical assays.
Orientations Futures
There are several future directions for research on BHIM. One area of interest is the development of BHIM-based therapeutics for the treatment of various diseases, including diabetes, cancer, and Alzheimer's disease. Another area of interest is the investigation of the mechanisms underlying the effects of BHIM, including its effects on ROS, AGEs, and inflammation. Finally, further studies are needed to determine the optimal dosing and delivery methods for BHIM in various experimental models.
In conclusion, BHIM is a chemical compound that has been widely studied in the field of scientific research. It has a range of potential applications, including as an antioxidant, as a therapeutic agent for the treatment of various diseases, and as a tool for investigating the mechanisms underlying disease development. Further research is needed to fully understand the potential of BHIM and its applications in scientific research.
Méthodes De Synthèse
BHIM can be synthesized through a series of chemical reactions, starting with the reaction of 2-mercaptobenzimidazole with butyl bromide to form 2-butylthio-1H-benzimidazole. This compound is then reacted with hexyl bromide to form 2-(hexylthio)-1H-benzimidazole. Finally, the addition of sodium hydroxide and hydrogen peroxide to this compound leads to the formation of BHIM.
Applications De Recherche Scientifique
BHIM has been found to have a range of potential applications in scientific research. It has been studied for its potential use as an antioxidant, as well as its ability to inhibit the formation of advanced glycation end products (AGEs). BHIM has also been found to have potential as a therapeutic agent for the treatment of various diseases, including diabetes, cancer, and Alzheimer's disease.
Propriétés
IUPAC Name |
5-butan-2-yl-2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-4-6-7-8-9-19-14-15-12(17)11(10(3)5-2)13(18)16-14/h10H,4-9H2,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOVTEGSLLVAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC(=C(C(=O)N1)C(C)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-sec-butyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone](/img/structure/B5038613.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038626.png)
![methyl 4-chloro-3-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5038630.png)
![ethyl 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5038643.png)





![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5038676.png)

![N-(4-fluorobenzyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5038699.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5038701.png)
![2-{2-chloro-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5038703.png)